5-Methyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one
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Overview
Description
5-Methyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one is a chemical compound with the molecular formula C17H22N2O and a molecular weight of 270.38 g/mol . This compound is characterized by the presence of a cyclohexenone ring substituted with a methyl group and a phenylpiperazine moiety. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one typically involves the following steps:
Formation of the Cyclohexenone Ring: The cyclohexenone ring can be synthesized through the aldol condensation of appropriate ketones and aldehydes under basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a strong base.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be attached through nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile attacking an electrophilic carbon on the cyclohexenone ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles like halides, amines, or alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Methyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential pharmacological properties, including its effects on the central nervous system.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with various neurotransmitter receptors, potentially modulating their activity. The exact pathways and targets involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylpiperazin-1-yl)propanoic acid: Similar in structure due to the presence of the piperazine ring but differs in the rest of the molecular framework.
5-Methyl-3-(4-phenylpiperazinyl)cyclohex-2-en-1-one: A closely related compound with slight variations in the substituents.
Uniqueness
5-Methyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one is unique due to its specific combination of a cyclohexenone ring, a methyl group, and a phenylpiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
5-methyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-14-11-16(13-17(20)12-14)19-9-7-18(8-10-19)15-5-3-2-4-6-15/h2-6,13-14H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVKMHUWBBXDIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(=O)C1)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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